molecular formula C16H17BrClNO B1681534 1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-5-phenyl-, hydrobromide CAS No. 90955-43-4

1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-5-phenyl-, hydrobromide

Cat. No.: B1681534
CAS No.: 90955-43-4
M. Wt: 354.7 g/mol
InChI Key: XSWVQBLZJAURQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

SCH-24518 can be synthesized through the N-methylation of its desmethyl precursor using carbon-11 methyl iodide. The reaction involves the following steps :

  • Dissolve the desmethyl precursor in dimethylformamide.
  • React with carbon-11 methyl iodide at a temperature of 60°C for one minute.
  • Purify the product using high-performance liquid chromatography.

Industrial Production Methods

Industrial production of SCH-24518 follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for the precise control of reaction conditions and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

SCH-24518 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce different substituents on the benzazepine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzazepines and their oxidized or reduced derivatives .

Scientific Research Applications

SCH-24518 has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of radiolabeled compounds for positron emission tomography studies.

    Biology: Investigated for its role in modulating dopamine receptors and its effects on neurotransmission.

    Medicine: Studied for its potential therapeutic applications in neurological disorders such as Parkinson’s disease and schizophrenia.

    Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors

Mechanism of Action

SCH-24518 exerts its effects by antagonizing the dopamine D1 receptor. This interaction inhibits the receptor’s activity, leading to a decrease in dopamine-mediated signaling pathways. The compound’s molecular targets include the dopamine D1 receptor, and it affects pathways involved in neurotransmission and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

    SCH-23390: A selective dopamine D1 receptor antagonist derived from SCH-24518.

    SKF-38393: A dopamine D1 receptor agonist.

    SKF-75670: Another dopamine D1 receptor agonist.

Uniqueness

SCH-24518 is unique due to its role as a precursor to SCH-23390, which is widely used in scientific research for studying dopamine receptors. Its selective antagonistic properties make it valuable for investigating the physiological and pharmacological roles of dopamine D1 receptors .

Properties

CAS No.

90955-43-4

Molecular Formula

C16H17BrClNO

Molecular Weight

354.7 g/mol

IUPAC Name

8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide

InChI

InChI=1S/C16H16ClNO.BrH/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,18-19H,6-7,10H2;1H

InChI Key

XSWVQBLZJAURQF-UHFFFAOYSA-N

SMILES

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Br

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol hydrobromide
Sch 24518
Sch-24518
SK and F 83509
SK and F-83509
SKF-83509

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-5-phenyl-, hydrobromide
Reactant of Route 2
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-5-phenyl-, hydrobromide
Reactant of Route 3
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-5-phenyl-, hydrobromide
Reactant of Route 4
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-5-phenyl-, hydrobromide
Reactant of Route 5
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-5-phenyl-, hydrobromide
Reactant of Route 6
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-5-phenyl-, hydrobromide

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